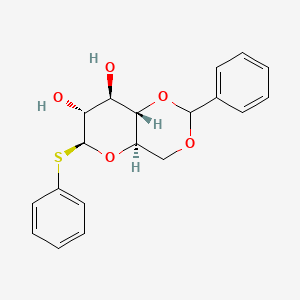

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Description

Phenyl 4,6-<i>O</i>-Benzylidene-1-thio-β-D-glucopyranoside (CAS 87508-17-6, molecular formula C19H20O5S) is a synthetic carbohydrate derivative widely used in glycobiology. Its structure features a thio-glycosidic linkage (1-thio) and a 4,6-<i>O</i>-benzylidene protecting group, which confers resistance to enzymatic hydrolysis . This compound serves as a critical tool for studying carbohydrate-protein interactions, glycosidase inhibition, and glycomimetic design due to its stability and specificity in binding enzyme active sites .

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-LELVVPQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside typically involves the benzylidenation of a glucopyranoside derivative. One common method employs fluoroboric acid as a catalyst, which enables the purification of the product by simple crystallization . The reaction conditions usually involve heating and the use of solvents like chloroform.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, often in an aqueous medium.

Reduction: Sodium borohydride in solvents like ethanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is used in various fields of scientific research:

Chemistry: It serves as a reagent in synthetic organic chemistry for the preparation of complex molecules.

Biology: It is used in biochemical assays and as a probe in molecular biology studies.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug discovery.

Industry: It is used in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include those related to carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Protecting Group Variations

- Benzylidene vs. Acetyl Groups: The 4,6-<i>O</i>-benzylidene group in the target compound enhances acid stability compared to acetylated analogs like Phenyl 2,3,4,6-Tetra-<i>O</i>-acetyl-1-thio-β-D-glucopyranoside (CAS 23661-28-1). Acetyl groups are labile under basic conditions, limiting their utility in prolonged enzymatic assays . Benzoyl Derivatives: 4-Methylphenyl 4,6-<i>O</i>-Benzylidene-2,3-di-<i>O</i>-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0) incorporates bulky benzoyl groups at C2 and C3, increasing steric hindrance. This reduces solubility in aqueous media but may improve binding specificity to hydrophobic enzyme pockets .

Substituent Modifications

- Thio-glycosidic Linkage vs. O-Glycosides: The 1-thio linkage in the target compound provides resistance to glycosidase cleavage, making it superior to O-glycosides like Methyl 4,6-<i>O</i>-Benzylidene-α-D-glucopyranoside in inhibition studies. O-Glycosides are more prone to hydrolysis, limiting their stability in biological systems .

- Amino and Deoxy Modifications: Ethyl 4,6-<i>O</i>-Benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 129519-28-4) introduces a 2-deoxy-2-phthalimido group, altering hydrogen-bonding interactions. This modification enhances affinity for enzymes targeting deoxy sugars but reduces solubility in polar solvents .

Stereochemical and Configurational Differences

- L- vs. D-Configuration: Ethyl 4,6-<i>O</i>-Benzylidene-1-thio-β-L-glucopyranoside () exhibits inverted stereochemistry at C4 and C5, leading to distinct enzyme recognition profiles. For example, β-L-configured analogs are less effective in inhibiting D-specific glycosidases .

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Molecular Properties

Biological Activity

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside (C19H20O5S) is a thio-glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by a benzylidene acetal group, which confers unique properties that are being explored in various fields including biochemistry, pharmacology, and medicinal chemistry.

- Molecular Formula : C19H20O5S

- Molecular Weight : 360.42 g/mol

- Appearance : Crystalline powder, white in color

- Solubility : Slightly soluble in chloroform

Antimicrobial Properties

This compound has demonstrated significant inhibitory activity against various drug-resistant pathogens. This characteristic makes it a candidate for further research in antimicrobial therapy.

In Vitro Studies

In laboratory settings, the compound has been tested against a range of bacteria and fungi. The results have shown promising activity, particularly against strains that are resistant to conventional antibiotics. For example, it has been noted to inhibit the growth of certain Gram-positive and Gram-negative bacteria.

The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with bacterial cell walls or essential metabolic pathways, disrupting normal cellular functions. This interference can lead to cell death or stunted growth in pathogens.

Cytotoxic Activity

Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been a focal point of research.

Case Studies

- Breast Cancer Cell Lines : In experiments involving MCF-7 breast cancer cells, the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy.

- Lung Cancer Models : In A549 lung cancer cells, this compound showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.

Pharmacokinetics

While specific pharmacokinetic data on this compound remains limited, preliminary studies suggest it may have favorable absorption characteristics when administered orally. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Research Applications

This compound is utilized in various research applications:

- Biochemical Assays : It serves as a probe in molecular biology studies.

- Drug Discovery : Ongoing research aims to explore its potential as a lead compound for developing new antimicrobial and anticancer drugs.

- Synthetic Organic Chemistry : It is used as a reagent for synthesizing complex molecules due to its unique chemical structure.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-glucopyranoside | Moderate antimicrobial activity | Alpha anomeric configuration |

| Isopropyl-4,6-O-benzylidene-beta-D-glucopyranoside | Lower cytotoxicity compared to beta form | Isopropyl group influences solubility |

| Phenyl 4,6-O-Benzylidene-1-thio-beta-D-mannopyranoside | Similar antimicrobial properties | Mannose configuration may affect receptor binding |

Q & A

Q. What are the key synthetic strategies for preparing Phenyl 4,6-OOO-Benzylidene-1-thio-β\betaβ-D-glucopyranoside, and how do protecting groups influence the reaction pathway?

The synthesis typically involves selective protection of hydroxyl groups on the glucopyranoside backbone. A common approach starts with methyl -D-glucopyranoside, where the 4,6-hydroxyl groups are protected via benzylidene acetal formation using benzaldehyde dimethyl acetal under acidic conditions . The 1-thio linkage is introduced by reacting the protected glucopyranoside with thiophenol in the presence of a Lewis acid (e.g., BF·EtO) to achieve -stereoselectivity . Protecting groups like acetyl or benzoyl (e.g., 2,3-di--acetyl) are critical for directing regioselective reactions and preventing unwanted side products .

Q. How is the purity and structural integrity of Phenyl 4,6-OOO-Benzylidene-1-thio-β\betaβ-D-glucopyranoside validated in synthetic workflows?

Validation involves a combination of chromatographic and spectroscopic methods:

- HPLC/LC-MS : To assess purity (>97% by area normalization) and detect impurities .

- NMR Spectroscopy : H and C NMR confirm the benzylidene acetal (characteristic signals at 5.50–5.60 ppm for the acetal proton) and the -anomeric configuration () .

- Optical Rotation : Specific rotation values (e.g., in CHCl) verify stereochemical consistency .

Q. What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scaling up often faces issues like low yields in acetal formation or thio-glycosidation. Strategies include:

- Catalyst Optimization : Using anhydrous ZnCl instead of H for benzylidene formation improves reproducibility .

- Temperature Control : Maintaining strict temperature ranges during thiophenol coupling (0–5°C) minimizes anomerization .

- Workup Protocols : Precipitation from ethanol/water mixtures enhances recovery of crystalline product .

Advanced Research Questions

Q. How does the 4,6-OOO-benzylidene group influence the reactivity of Phenyl 1-thio-β\betaβ-D-glucopyranoside in glycosylation reactions?

The rigid benzylidene acetal locks the glucopyranoside into a C chair conformation, favoring axial nucleophilic attack at the anomeric center. This enhances -selectivity in glycosylations by sterically hindering the -face. Kinetic studies show a 5–10× rate increase compared to unprotected analogs due to reduced conformational flexibility . However, the acetal must be selectively removed (e.g., using 80% acetic acid) before further functionalization at the 4,6-positions .

Q. What methodologies enable the incorporation of this thioglycoside into complex glycoconjugates, and how is stereochemical fidelity maintained?

The compound serves as a glycosyl donor in iterative oligosaccharide synthesis. Key steps include:

- Activation : Thiophilic promoters like NIS/AgOTf or PhSO/TfO generate reactive glycosyl triflates .

- Stereocontrol : Neighboring group participation from the 2--acetyl group directs -mannosylation (e.g., in heparin analogs) .

- Orthogonal Deprotection : Sequential removal of benzylidene (acidic conditions) and acetyl (Zemplén deacetylation) allows site-specific modifications .

Q. How can conflicting NMR data for similar benzylidene-protected thioglycosides be resolved in structural elucidation?

Contradictions often arise in assignments of acetal vs. aromatic protons. Resolution strategies include:

- 2D NMR : HSQC and HMBC correlate acetal protons ( 5.50–5.60 ppm) to quaternary carbons ( 100–105 ppm) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of the benzylidene geometry .

- Dynamic NMR : Variable-temperature experiments distinguish between static and fluxional acetal conformations .

Q. What role does this compound play in studying enzyme-substrate interactions, particularly in glycosidase inhibition assays?

It acts as a competitive inhibitor for -glucosidases due to its stable thioglycosidic bond, which resists hydrolysis. Kinetic assays using 4-methylumbelliferyl--D-glucopyranoside (4-MUG) as a fluorogenic substrate reveal values in the µM range, indicating strong binding to the active site . Mutagenesis studies paired with molecular docking (e.g., in GH1 family enzymes) highlight interactions between the benzylidene group and hydrophobic enzyme pockets .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.